(Trimethylsilyl)ethynyllithium

Catalog No.
S1898116
CAS No.
54655-07-1
M.F
C5H9LiSi
M. Wt
104.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Trimethylsilyl)ethynyllithium

CAS Number

54655-07-1

Product Name

(Trimethylsilyl)ethynyllithium

IUPAC Name

lithium;ethynyl(trimethyl)silane

Molecular Formula

C5H9LiSi

Molecular Weight

104.2 g/mol

InChI

InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1

InChI Key

WDDOQHLJFOUQMW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)C#[C-]

Canonical SMILES

[Li+].C[Si](C)(C)C#[C-]

(Trimethylsilyl)ethynyllithium is an organolithium compound with the chemical formula C5_5H9_9LiSi. It features a trimethylsilyl group attached to an ethynyl group, making it a valuable reagent in organic synthesis. The trimethylsilyl group provides unique properties, such as enhanced stability and reactivity, allowing for various synthetic applications. This compound is characterized by its ability to act as a nucleophile due to the presence of the lithium atom, which facilitates carbon-carbon bond formation in many reactions .

  • Sonogashira Reaction: This reaction allows for the coupling of (trimethylsilyl)ethynyllithium with aryl halides to form substituted alkynes. The presence of the trimethylsilyl group enhances the reactivity and selectivity of the coupling process .
  • Protiodesilylation: The compound can undergo protiodesilylation, where the trimethylsilyl group is selectively removed under mild conditions, regenerating the parent acetylene. This transformation is crucial for further functionalization of alkynes .
  • Formation of Unsymmetrical Diarylacetylenes: The compound can be cross-coupled with aryl iodides and bromides in the presence of bases to synthesize unsymmetrical diarylacetylenes, showcasing its versatility in building complex organic structures .

(Trimethylsilyl)ethynyllithium can be synthesized through several methods:

  • Lithiation of Trimethylsilylacetylene: This method involves treating trimethylsilylacetylene with lithium diisopropylamide or other lithium bases to generate (trimethylsilyl)ethynyllithium .
  • Direct Reaction with Lithium: Another approach includes reacting trimethylsilyl chloride with lithium metal in an appropriate solvent, leading to the formation of (trimethylsilyl)ethynyllithium .

These methods highlight the compound's accessibility for use in synthetic organic chemistry.

(Trimethylsilyl)ethynyllithium finds various applications in organic synthesis:

  • Building Blocks: It serves as a key building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Protecting Group: The trimethylsilyl group acts as a protective group for alcohols and other functional groups during multi-step syntheses, allowing chemists to control reactivity selectively .
  • Material Science: Its derivatives are used in materials science for creating silicon-containing polymers and other advanced materials.

Interaction studies involving (trimethylsilyl)ethynyllithium primarily focus on its reactivity with various electrophiles. For instance, it has been shown to react with carbonyl compounds and epoxides, forming new carbon-carbon bonds. These interactions are pivotal for developing new synthetic methodologies that exploit its nucleophilic character .

Several compounds share structural similarities with (trimethylsilyl)ethynyllithium. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
EthynyllithiumC2_2H3_3LiSimpler structure without silyl protection
TrimethylsilylacetyleneC4_4H6_6SiLacks lithium; used primarily as a silylation reagent
Tris(trimethylsilyl)methyl lithiumC9_9H21_21LiSi3_3More complex; used in specialized reactions like polymerization
Lithium diisopropylamideC6_6H15_15LiNStronger base; used for deprotonation rather than nucleophilic addition

(Trimethylsilyl)ethynyllithium stands out due to its dual functionality as both a nucleophile and a protective agent, making it highly versatile in synthetic chemistry. Its stability and reactivity profile make it particularly valuable when compared to simpler or more reactive organolithium compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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